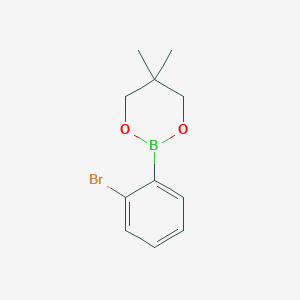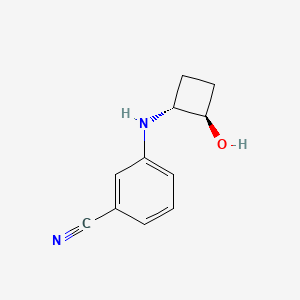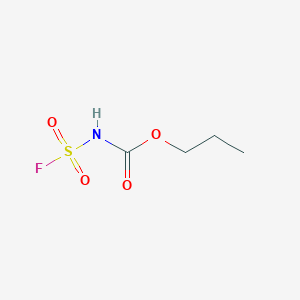
Propyl fluorosulfonylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propyl fluorosulfonylcarbamate is a chemical compound that has garnered attention in various fields of scientific research due to its unique properties and potential applications. This compound is characterized by the presence of a propyl group, a fluorosulfonyl group, and a carbamate group, which together contribute to its distinct chemical behavior.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of propyl fluorosulfonylcarbamate typically involves the reaction of fluorosulfonyl isocyanate with propyl alcohol under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the desired product . The reaction conditions, including temperature and pressure, are carefully optimized to ensure high yield and purity of the compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of advanced reactors and automation systems allows for precise control over reaction parameters, resulting in consistent product quality. Additionally, safety measures are implemented to handle the reactive intermediates and by-products generated during the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
Propyl fluorosulfonylcarbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorosulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Addition Reactions: The carbamate group can participate in addition reactions with electrophiles, resulting in the formation of new compounds.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, leading to changes in its oxidation state and chemical structure.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Electrophiles: Such as alkyl halides for addition reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions with amines can yield sulfonamide derivatives, while addition reactions with alkyl halides can produce alkylated carbamates .
Applications De Recherche Scientifique
Propyl fluorosulfonylcarbamate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to introduce fluorosulfonyl and carbamate functionalities into target molecules.
Biology: The compound is studied for its potential as a biochemical probe to investigate enzyme mechanisms and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of novel drugs with improved efficacy and safety profiles.
Mécanisme D'action
The mechanism of action of propyl fluorosulfonylcarbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorosulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition or modulation of their activity. Additionally, the carbamate group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological effects .
Comparaison Avec Des Composés Similaires
Propyl fluorosulfonylcarbamate can be compared with other similar compounds, such as:
Hexafluoroisopropyl N-fluorosulfonyl carbamate: Known for its bench-stability and unique reactivity, making it a valuable reagent in organic synthesis.
Fluorosulfonyl isocyanate: A highly reactive and moisture-sensitive compound used in the synthesis of various fluorinated derivatives.
Chlorosulfonyl isocyanate: Another reactive compound used in the synthesis of sulfonyl and carbamate derivatives, but with different reactivity and stability profiles.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Propriétés
Formule moléculaire |
C4H8FNO4S |
|---|---|
Poids moléculaire |
185.18 g/mol |
Nom IUPAC |
propyl N-fluorosulfonylcarbamate |
InChI |
InChI=1S/C4H8FNO4S/c1-2-3-10-4(7)6-11(5,8)9/h2-3H2,1H3,(H,6,7) |
Clé InChI |
OGOPIOOBBTUIDZ-UHFFFAOYSA-N |
SMILES canonique |
CCCOC(=O)NS(=O)(=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


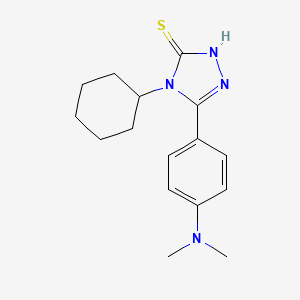
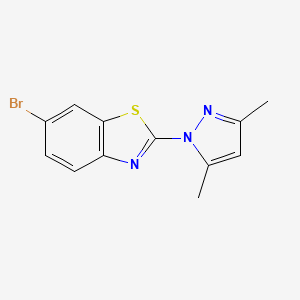


![{3-[(Isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl 1-naphthyl ether](/img/structure/B13353439.png)
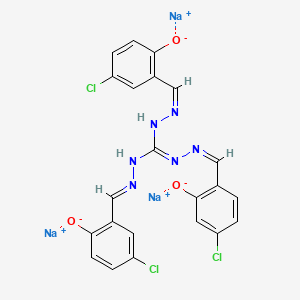
![2-(2-(3-(2-(1,1-Dimethyl-7-sulfo-3-(4-sulfobutyl)-1H-benzo[e]indol-2(3H)-ylidene)ethylidene)-2-(methyl(2-(methylamino)ethyl)amino)-5-(prop-2-yn-1-yloxy)cyclohex-1-en-1-yl)vinyl)-1,1-dimethyl-3-(4-sulfobutyl)-1H-benzo[e]indol-3-ium-7-sulfonate](/img/structure/B13353463.png)
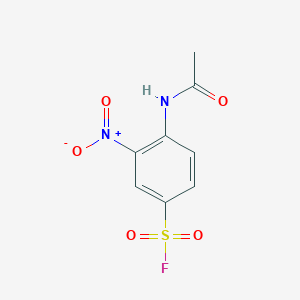
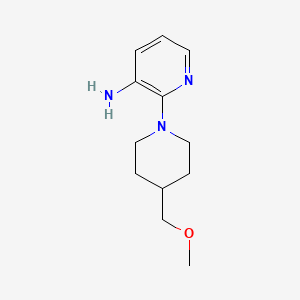
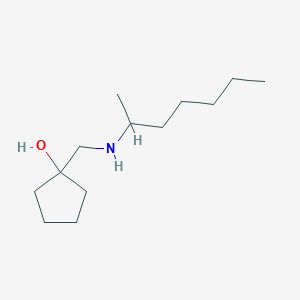
![(1-isobutyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine](/img/structure/B13353506.png)
